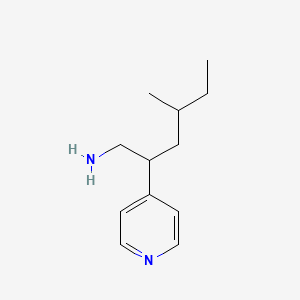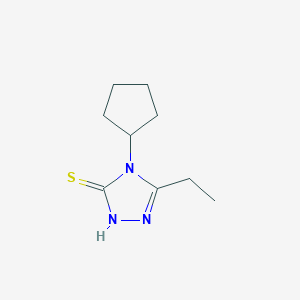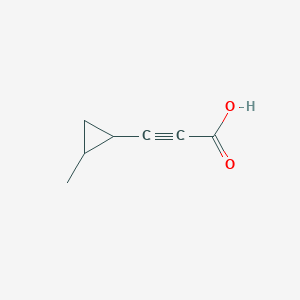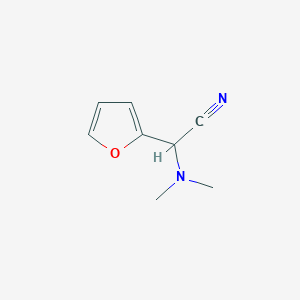![molecular formula C11H13N3O B13158624 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde serves as a valuable intermediate for constructing complex molecular architectures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: In material science, the compound can be used to synthesize new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde
Comparison: Compared to similar compounds, 2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of the pyrimidine-5-carbaldehyde moiety
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c15-7-8-5-12-11(13-6-8)14-9-1-2-10(14)4-3-9/h5-7,9-10H,1-4H2 |
Clé InChI |
DRGJXMSIERBPAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1N2C3=NC=C(C=N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)







